molecular formula C10H12N2O4 B3049562 Diethyl Pyridazine-4,5-dicarboxylate CAS No. 21050-73-7

Diethyl Pyridazine-4,5-dicarboxylate

Cat. No.: B3049562
CAS No.: 21050-73-7
M. Wt: 224.21 g/mol
InChI Key: GJRBDYCQLUVSDD-UHFFFAOYSA-N
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Description

Diethyl Pyridazine-4,5-dicarboxylate is an organic compound with the molecular formula C10H12N2O4. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl Pyridazine-4,5-dicarboxylate can be synthesized through a radical bis-ethoxycarbonylation of pyridazine. This method involves the reaction of pyridazine with diethyl carbonate in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions . The reaction proceeds through the formation of a pyridazine radical intermediate, which subsequently reacts with diethyl carbonate to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: Diethyl Pyridazine-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Hydride: Used as a base in spirocyclisation reactions.

    o-Phenylenediamine: Used in condensation reactions to form heterocyclic compounds.

Major Products:

Mechanism of Action

The mechanism of action of Diethyl Pyridazine-4,5-dicarboxylate involves its reactivity as a heterocyclic electrophile. It can participate in nucleophilic aromatic substitution reactions, where the nitrogen atoms in the pyridazine ring act as electron-withdrawing groups, making the ring more susceptible to nucleophilic attack . This reactivity is exploited in the synthesis of various heterocyclic compounds.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its diester functional groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo spirocyclisation and condensation reactions distinguishes it from other pyridazine derivatives .

Properties

IUPAC Name

diethyl pyridazine-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-11-12-6-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRBDYCQLUVSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=NC=C1C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447285
Record name 4,5-Pyridazinedicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21050-73-7
Record name 4,5-Pyridazinedicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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